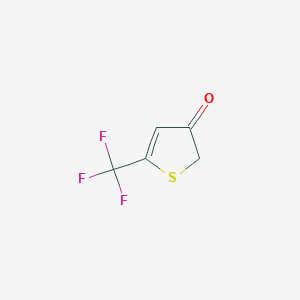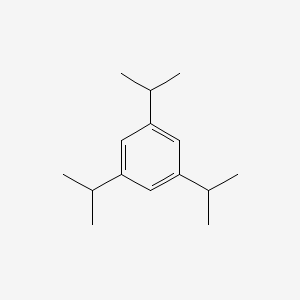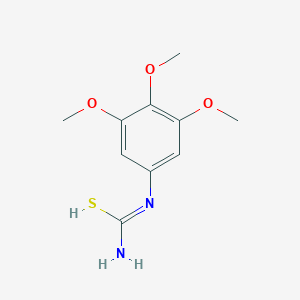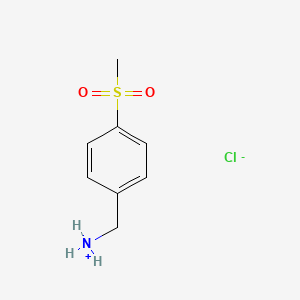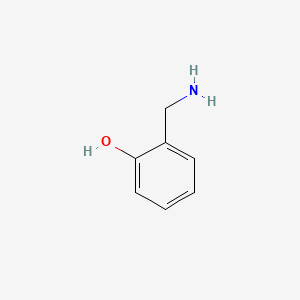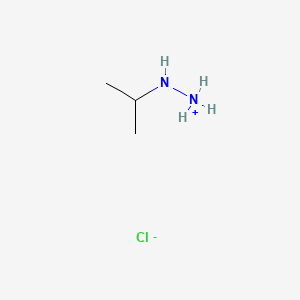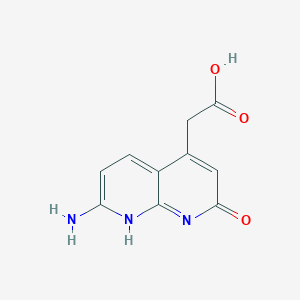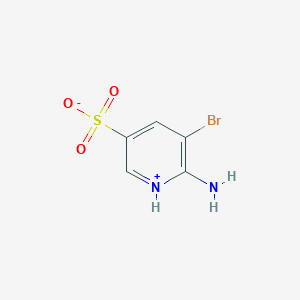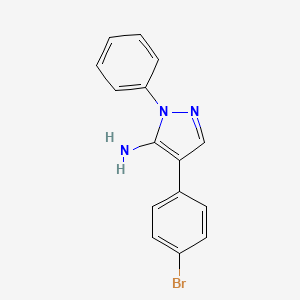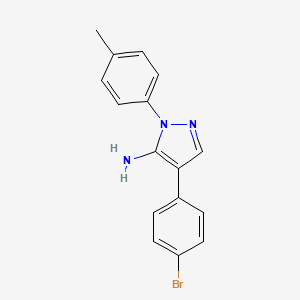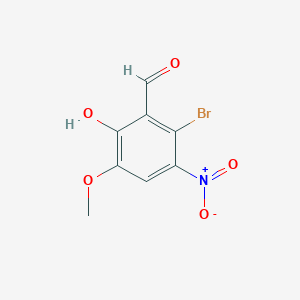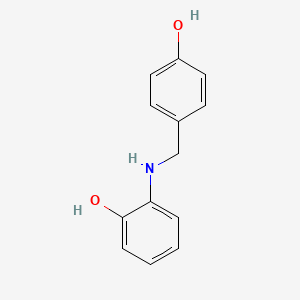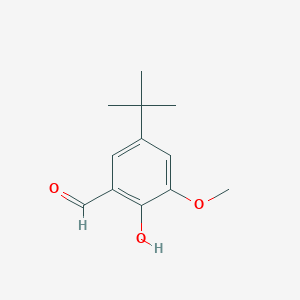
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Übersicht
Beschreibung
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Brominated Compounds : A study by Du Longchao (2013) discusses the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, a compound derived from 3-tert-butyl-2-hydroxybenzaldehyde. This research highlights the potential of such compounds in chemical synthesis and material science applications (Du Longchao, 2013).
Copper(II) Complexes : A study by Sylvestre et al. (2005) explores the synthesis of copper(II) complexes using derivatives of 5-tert-butyl-2-hydroxybenzaldehyde. These complexes show distinct voltammetric ligand-based oxidations and are relevant in electrochemistry and catalysis (Sylvestre et al., 2005).
Oxidovanadium(V) Complexes : Back et al. (2012) report on the synthesis of oxidovanadium(V) complexes using variants of 5-tert-butyl-2-hydroxybenzaldehyde. These complexes are significant in the field of coordination chemistry and have potential applications in catalysis and material science (Back et al., 2012).
Antioxidant Activity : Rijal et al. (2022) synthesized derivatives of 5-tert-butyl-2-hydroxybenzaldehyde and evaluated their antioxidant activity. This implies potential applications in pharmacology and biochemistry (Rijal et al., 2022).
Molybdenum(VI) Complexes and Anticancer Activity : Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes using 5-tert-butyl-2-hydroxybenzaldehyde. These complexes were investigated for DNA binding, cleavage, and antitumor activities, indicating their potential in medicinal chemistry (Hussein et al., 2015).
Catalytic Activity in Oxidations : Arion et al. (2013) studied metal complexes using derivatives of 5-tert-butyl-2-hydroxybenzaldehyde for their catalytic activity in selective oxidations of alcohols. This research has implications in catalysis and organic synthesis (Arion et al., 2013).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUWZJNLSNAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




